Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Overview
Description
Mechanism of Action
Mode of action
The mode of action of benzothiazines is also dependent on their specific structure. Some benzothiazines have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Biochemical pathways
Benzothiazines can potentially affect various biochemical pathways. For instance, some benzothiazines have been found to inhibit certain enzymes, which can disrupt the normal function of those pathways .
Result of action
The molecular and cellular effects of benzothiazines can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds in its crystalline state, which can stabilize certain tautomers . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function can be observed through changes in cellular activities, such as enzyme inhibition or activation, and alterations in gene expression patterns . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and interact with specific proteins plays a crucial role in its mechanism of action . These interactions help in elucidating the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur . These temporal effects are vital for designing experiments and understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects may be observed . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the reaction of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazine derivatives .
Scientific Research Applications
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4H-3,1-benzothiazin-4-ones: These compounds exhibit similar biological activities and are studied for their potential therapeutic applications.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with benzothiazine compounds, such as antimicrobial and anticancer properties.
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIRXVLKKERGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227116 | |
Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7625-01-6 | |
Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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